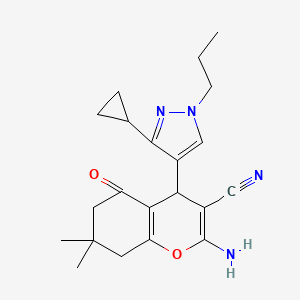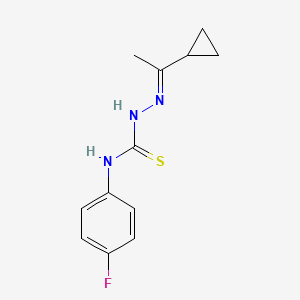![molecular formula C20H22BrN3O3 B10926224 N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B10926224.png)
N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2-(morpholin-4-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE is a complex organic compound that features a benzyl ether, bromophenyl, and morpholinoacetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE typically involves a multi-step process:
Formation of the Benzyl Ether: The initial step involves the protection of the phenol group by converting it into a benzyl ether. This is achieved by reacting the phenol with benzyl bromide in the presence of a base such as potassium carbonate.
Bromination: The protected phenol is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the aromatic ring.
Condensation Reaction: The brominated benzyl ether is then subjected to a condensation reaction with 2-morpholinoacetohydrazide. This step typically involves the use of a suitable solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’~1~-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium azide, potassium cyanide, dimethylformamide (DMF).
Major Products
Oxidation Products: Corresponding oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Compounds with substituted functional groups replacing the bromine atom.
Scientific Research Applications
N’~1~-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’~1~-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N’~1~-{(E)-1-[2-(BENZYLOXY)PHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE: Lacks the bromine atom, which may result in different reactivity and biological activity.
N’~1~-{(E)-1-[2-(BENZYLOXY)-5-CHLOROPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
Uniqueness
N’~1~-{(E)-1-[2-(BENZYLOXY)-5-BROMOPHENYL]METHYLIDENE}-2-MORPHOLINOACETOHYDRAZIDE is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C20H22BrN3O3 |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-phenylmethoxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C20H22BrN3O3/c21-18-6-7-19(27-15-16-4-2-1-3-5-16)17(12-18)13-22-23-20(25)14-24-8-10-26-11-9-24/h1-7,12-13H,8-11,14-15H2,(H,23,25)/b22-13+ |
InChI Key |
MEBGMBBRPCQVNH-LPYMAVHISA-N |
Isomeric SMILES |
C1COCCN1CC(=O)N/N=C/C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1CC(=O)NN=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-bromo-4,6-difluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10926145.png)
![N-(5-chloropyridin-2-yl)-3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10926157.png)
![3-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10926168.png)
![1-ethyl-3-methyl-N-(3-methyl-1,2-oxazol-5-yl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10926171.png)
![4-[1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B10926184.png)
![methyl 1-{[(4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B10926191.png)
![N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B10926197.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10926202.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B10926218.png)
![(2E)-3-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B10926226.png)


![1-butyl-3-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B10926247.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926248.png)
